4-Bromo-3-ethoxybenzoic acid 4-Bromo-3-ethoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 933671-86-4
VCID: VC8153714
InChI: InChI=1S/C9H9BrO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)
SMILES: CCOC1=C(C=CC(=C1)C(=O)O)Br
Molecular Formula: C9H9BrO3
Molecular Weight: 245.07 g/mol

4-Bromo-3-ethoxybenzoic acid

CAS No.: 933671-86-4

Cat. No.: VC8153714

Molecular Formula: C9H9BrO3

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-ethoxybenzoic acid - 933671-86-4

CAS No. 933671-86-4
Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
IUPAC Name 4-bromo-3-ethoxybenzoic acid
Standard InChI InChI=1S/C9H9BrO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)
Standard InChI Key KTBJPOSCZHJGRM-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C(=O)O)Br
Canonical SMILES CCOC1=C(C=CC(=C1)C(=O)O)Br

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of 4-bromo-3-ethoxybenzoic acid is C₉H₉BrO₃, with the IUPAC name 4-bromo-3-ethoxybenzoic acid . Key identifiers include:

PropertyValue
CAS Registry Number933671-86-4
Molecular Weight245.07 g/mol
SMILES NotationCCOC1=C(C=CC(=C1)C(=O)O)Br
InChI KeyKTBJPOSCZHJGRM-UHFFFAOYSA-N

The compound’s structure (Fig. 1) features a planar benzene ring with substituents that induce electronic and steric effects, influencing its reactivity. The ethoxy group (–OCH₂CH₃) at position 3 acts as an electron-donating group, while the bromine atom at position 4 serves as an electron-withdrawing group, creating a polarized electronic environment that enhances electrophilic substitution reactivity.

Spectroscopic Data

  • ¹H NMR: Signals include a triplet for the ethoxy methyl group (δ ~1.4 ppm), a quartet for the methylene group (δ ~4.1 ppm), and aromatic protons (δ ~7.3–8.1 ppm) .

  • ¹³C NMR: Peaks correspond to the carboxylic acid carbon (δ ~170 ppm), aromatic carbons (δ ~110–150 ppm), and ethoxy carbons (δ ~14 ppm for CH₃, ~63 ppm for CH₂).

Synthesis and Optimization Strategies

Bromination of 3-Ethoxybenzoic Acid

The primary synthesis route involves brominating 3-ethoxybenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions:

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or acetic acid

  • Catalyst: Iron(III) bromide (FeBr₃)

  • Temperature: 0–25°C

  • Yield: 60–75%

The bromination occurs preferentially at the para position relative to the ethoxy group due to its strong electron-donating resonance effect, which directs electrophiles to the most activated aromatic position.

Industrial-Scale Production

Industrial methods employ continuous-flow reactors to enhance efficiency:

  • Feedstock: 3-Ethoxybenzoic acid (≥98% purity)

  • Brominating Agent: Liquid bromine (Br₂)

  • Residence Time: 15–30 minutes

  • Purity: ≥95% (HPLC)

This process minimizes byproducts like 3,4-dibromo-5-ethoxybenzoic acid, which forms under excessive bromination.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The bromine atom in 4-bromo-3-ethoxybenzoic acid participates in palladium-catalyzed cross-coupling reactions with arylboronic acids, enabling the synthesis of biaryl derivatives (Table 1).

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Boronic AcidProductYield (%)
Phenylboronic acid3-Ethoxy-4-phenylbenzoic acid82
4-Methoxyphenylboronic acid3-Ethoxy-4-(4-methoxyphenyl)benzoic acid76

Carboxylate-Mediated Functionalization

The carboxylic acid group undergoes derivatization to produce esters, amides, and acyl chlorides:

  • Esterification: Reaction with ethanol/H₂SO₄ yields ethyl 4-bromo-3-ethoxybenzoate (mp 92–94°C).

  • Amide Formation: Coupling with benzylamine using EDC·HCl produces N-benzyl-4-bromo-3-ethoxybenzamide (87% yield).

Biological and Pharmacological Relevance

Enzyme Inhibition Studies

4-Bromo-3-ethoxybenzoic acid acts as a competitive inhibitor of tyrosinase (IC₅₀ = 18 µM), a key enzyme in melanin biosynthesis. Structural analogs lacking the bromine atom show reduced activity (IC₅₀ > 100 µM), highlighting the critical role of halogen substitution.

Antimicrobial Applications

While direct antimicrobial activity is limited, its derivatives exhibit potency against Gram-positive bacteria:

  • Methyl ester derivative: MIC = 32 µg/mL against Staphylococcus aureus.

  • Hydrazide analog: MIC = 16 µg/mL against Bacillus subtilis.

Industrial and Material Science Applications

Agrochemical Development

The compound serves as a precursor to herbicidal agents such as 4-bromo-3-ethoxybenzoylurea, which inhibits acetolactate synthase (ALS) in weeds (EC₅₀ = 0.8 nM).

Liquid Crystal Synthesis

Functionalization with alkyl chains produces mesogenic compounds for display technologies:

  • 4-Bromo-3-ethoxybenzoic acid hexyl ester: Nematic phase range = 45–78°C.

Comparative Analysis with Structural Analogs

Table 2: Physicochemical and Biological Properties of Halogenated Benzoic Acids

CompoundlogPMelting Point (°C)Tyrosinase IC₅₀ (µM)
4-Bromo-3-ethoxybenzoic acid2.31158–16018
4-Chloro-3-ethoxybenzoic acid2.05145–14742
3-Bromo-4-ethoxybenzoic acid2.28162–16426

The bromine atom enhances lipophilicity (higher logP) and enzyme-binding affinity compared to chloro analogs.

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